molecular formula C11H17N3O3 B1398536 Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate CAS No. 1159736-56-7

Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate

Cat. No.: B1398536
CAS No.: 1159736-56-7
M. Wt: 239.27 g/mol
InChI Key: GBSXKDTZTGUVFN-UHFFFAOYSA-N
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Description

Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate is a compound with the molecular formula C11H17N3O3 . It has a molecular weight of 239.27 g/mol . The IUPAC name for this compound is tert-butyl N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]carbamate .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a carbamate group . The InChI string for this compound is InChI=1S/C11H17N3O3/c1-7-12-8(17-14-7)11(5-6-11)13-9(15)16-10(2,3)4/h5-6H2,1-4H3,(H,13,15) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 239.27 g/mol and a topological polar surface area of 77.2 Ų . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a complexity of 310 and a rotatable bond count of 4 .

Scientific Research Applications

GABAA/Benzodiazepine Receptor Binding Compounds

Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate is part of a series of compounds exhibiting high affinity for the GABAA/benzodiazepine receptor. Compounds in this category demonstrate various intrinsic efficacies as determined by [35S]TBPS binding ratios. The synthesis and structural characterization of these compounds have contributed significantly to the understanding of receptor-ligand interactions and the development of potential therapeutic agents (Tenbrink et al., 1994).

Hydrogen Bond Interplay in Carbamate Derivatives

The compound is also related to carbamate derivatives which have been structurally characterized to exhibit intriguing molecular packing due to hydrogen bonds. This molecular arrangement is crucial for understanding the solid-state chemistry of these compounds and their potential applications in material science (Das et al., 2016).

Antimicrobial and Anthelmintic Screening

Further applications of related compounds have been explored in terms of their biological activities. For instance, this compound analogs have been synthesized and screened for their in vitro antibacterial and anthelmintic activities, providing a basis for potential therapeutic applications (Sanjeevarayappa et al., 2015).

Antitumor Activity and Synthesis of Natural Product Analogs

The compound is structurally related to 1,2,4-oxadiazole derivatives which have been synthesized as analogs of natural products. These compounds have shown promising antitumor activities in vitro, indicating their potential in cancer therapy (Maftei et al., 2013).

Synthesis of Spirocyclopropanated Analogues

In the realm of agricultural chemistry, this compound is structurally similar to compounds used in the synthesis of spirocyclopropanated analogues of insecticides. Understanding the synthesis and characterization of these compounds provides insights into the development of novel insecticides (Brackmann et al., 2005).

Mechanism of Action

Target of Action

This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which facilitate the transfer of the carboxylate group to various substrates.

Biochemical Pathways

. More research is needed to fully understand the biochemical pathways this compound affects.

Result of Action

. More research is needed to elucidate these effects.

Properties

IUPAC Name

tert-butyl N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-7-12-8(17-14-7)11(5-6-11)13-9(15)16-10(2,3)4/h5-6H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSXKDTZTGUVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CC2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of N-boc-amino-cyclopropanecarboxylic acid (1.01 g, 5.00 mmol) in 2 mL of DMF was added carbonyldiimidazole (0.812 g, 5.01 mmol). This reaction mixture was stirred at room temperature for 6 h. N-Hydroxy-acetamidine (0.374 g, 5.05 mmol) was added. This reaction mixture was stirred at room temperature for 2 h then heated at 100° C. for 16 h. After cooling to room temperature, the reaction mixture was diluted with water. The resultant precipitate was collected by filtration was washed with acetonitrile and water, air-dried to give [1-(3-methyl-1,2,4-oxadiazol-5-yl)-cyclopropyl]-carbamic acid tert-butyl ester as 1.05 g of white solid, m/z 240 [M+1]+. [1-(3-Methyl-1,2,4-oxadiazol-5-yl)-cyclopropyl]-carbamic acid tert-butyl ester (80 mg, 0.33 mmol) was dissolved in HCl in 1,4-dioxane (4.0 M, 1.0 mL, 4.0 mmol). After standing at room temperature for 1 h, the solvent was removed by a stream of nitrogen. The title compound was isolated and used without further purification.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.812 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.374 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of N-boc-amino-cyclopropanecarboxylic acid (1.01 g, 5.00 mmol) in 2 mL of DMF was added carbonyldiimidazole (0.812 g, 5.01 mmol). This reaction mixture was stirred at room temperature for 6 h. N-Hydroxy-acetamidine (0.374 g, 5.05 mmol) was added. This reaction mixture was stirred at room temperature for 2 h then heated at 100° C. for 16 h. After cooling to room temperature, the reaction mixture was diluted with water. The resultant precipitate was collected by filtration, washed with acetonitrile and water and air-dried to give 1.05 g of [1-(3-methyl-1,2,4-oxadiazol-5-yl)-cyclopropyl]-carbamic acid tert-butyl ester as a white solid, m/z 240 [M+1]+.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.812 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.374 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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